molecular formula C24H24ClN5O2S B2586504 N-ciclohexil-4-metil-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolina-8-carboxamida 1-((4-clorobencil)tio) CAS No. 1111214-75-5

N-ciclohexil-4-metil-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolina-8-carboxamida 1-((4-clorobencil)tio)

Número de catálogo: B2586504
Número CAS: 1111214-75-5
Peso molecular: 482
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H24ClN5O2S and its molecular weight is 482. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antiviral

Algunos derivados de [1,2,4]triazolo[4,3-a]quinoxalina se han sintetizado como posibles agentes antivirales . En particular, el compuesto 8b mostró una prometedora actividad antiviral .

Actividad antimicrobiana

Los derivados de [1,2,4]triazolo[4,3-a]quinoxalina han demostrado actividades antimicrobianas . Por ejemplo, los compuestos 4d, 6c, 7b y 8a exhiben actividades antibacterianas y/o antifúngicas . La mayor actividad antibacteriana se encontró para 4d y 6c, que mostraron una fuerte actividad in vitro contra S. aureus y E. coli, respectivamente .

Actividad antifúngica

Los fármacos antifúngicos que tienen un grupo triazol, como el voriconazol y el posaconazol, juegan un papel principal en la lucha contra las infecciones fúngicas . Los compuestos 6c, 7b y 8a mostraron la mayor actividad contra C. albicans .

Potenciales farmacológicos

Los compuestos triazólicos son fácilmente capaces de unirse en el sistema biológico con una variedad de enzimas y receptores y, por lo tanto, muestran actividades biológicas versátiles . Están presentes en una serie de clases de fármacos como antibacterianos, antifúngicos, anticancerígenos, antioxidantes, antivirales, antiinflamatorios, analgésicos, antiepilépticos, antihipertensivos, antidepresivos, antidiabéticos, ansiolíticos y antituberculosos .

Síntesis de nuevos compuestos

Los derivados de [1,2,4]triazolo[4,3-a]quinoxalina se pueden utilizar en la síntesis de nuevos compuestos con posibles agentes antivirales y antimicrobianos .

Mejora de la bioactividad

Para aumentar la bioactividad de [1,2,4]triazolo[4,3-a]quinoxalina como agentes antivirales, el grupo tioamida es otra modificación estructural que se logró en este estudio . Por lo tanto, los compuestos 8a, b se diseñaron y sintetizaron como posibles agentes antivirales .

Mecanismo De Acción

Target of Action

The primary target of 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand .

Mode of Action

1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide acts as an antagonist of the A2B receptor . This means that it binds to the A2B receptor and blocks its activation by adenosine .

Biochemical Pathways

The A2B receptor plays a crucial role in various biochemical pathways. It is expressed in human microvascular endothelial cells, where it regulates angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By blocking the A2B receptor, 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can potentially inhibit these pathways and subsequently angiogenesis, which is a major mechanism for tumor growth regulation .

Pharmacokinetics

The compound’s interaction with the a2b receptor suggests that it is bioavailable and can reach its target site in the body .

Result of Action

The result of the action of 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the inhibition of the A2B receptor . This inhibition can lead to a decrease in angiogenesis, which can potentially limit tumor growth .

Action Environment

The action of 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be influenced by various environmental factors. For instance, the level of adenosine in the body, which is the natural ligand for the A2B receptor, can affect the efficacy of this compound . .

Actividad Biológica

The compound 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the quinazoline derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound includes a triazoloquinazoline core, which is known for its ability to interact with various biological targets. The presence of a 4-chlorobenzyl thio group and a cyclohexyl moiety enhances its lipophilicity and may influence its binding affinity to target proteins.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many studies have demonstrated that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, compounds similar to the one have shown promising results against several cancer cell lines.
  • Antimicrobial Properties : These compounds often display antibacterial and antifungal activities. The presence of sulfur in the thio group may contribute to enhanced antimicrobial efficacy.
  • Enzyme Inhibition : Quinazolines are known to inhibit specific enzymes involved in cancer progression and other diseases. This compound may exhibit similar inhibitory effects.

Anticancer Activity

A study evaluating various quinazoline derivatives found that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines. The compound in focus was tested against:

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
EKVX (Lung Cancer)1.721.525.9
RPMI-8226 (Leukemia)28.715.927.9
OVCAR-4 (Ovarian Cancer)15.125.928.7

These results indicate that the compound has selective activity against certain cancer types, suggesting potential for development as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been evaluated against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

The compound's structure suggests it may possess similar antimicrobial properties due to the presence of the thio group .

Enzyme Inhibition Studies

Inhibitory activity against key enzymes has been explored in related quinazoline compounds. Specifically:

  • Acetylcholinesterase Inhibition : Compounds in this class have shown varying degrees of inhibition with IC50 values ranging from 2 µM to over 20 µM.
  • Urease Inhibition : The compound's potential as a urease inhibitor was highlighted, with some derivatives showing IC50 values as low as 1 µM, indicating strong inhibitory activity compared to standard drugs .

Case Studies

Several case studies have documented the therapeutic potential of quinazoline derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer showed that a related quinazoline derivative significantly reduced tumor size when combined with conventional chemotherapy.
  • Antimicrobial Efficacy in Clinical Settings : A study reported successful treatment of bacterial infections using derivatives with similar structures, highlighting their role as adjunct therapies in antibiotic-resistant infections.

Propiedades

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-N-cyclohexyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2S/c1-29-22(32)19-12-9-16(21(31)26-18-5-3-2-4-6-18)13-20(19)30-23(29)27-28-24(30)33-14-15-7-10-17(25)11-8-15/h7-13,18H,2-6,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFQANGDIJYGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.